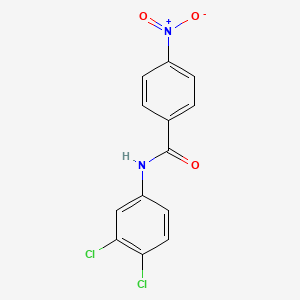
DMU2105
Overview
Description
DMU2105 is a potent and specific inhibitor of the enzyme cytochrome P450 1B1 (CYP1B1). It has been identified as a valuable compound in scientific research due to its high selectivity and efficacy. The compound has an IC50 value of 10 nM for CYP1B1 and 742 nM for CYP1A1 . This compound is primarily used in research settings to study the inhibition of CYP1B1 and its effects on various biological processes.
Mechanism of Action
Target of Action
DMU2105, also known as (E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one, is a potent and specific inhibitor of Cytochrome P450 1B1 (CYP1B1) . CYP1B1 is an enzyme that plays a crucial role in the metabolism of endogenous and exogenous compounds, including therapeutic agents .
Mode of Action
This compound interacts with CYP1B1, inhibiting its activity. The IC50 values for CYP1B1 and CYP1A1 are 10 nM and 742 nM, respectively . This indicates that this compound is highly selective for CYP1B1 over CYP1A1 .
Biochemical Pathways
The inhibition of CYP1B1 by this compound affects the metabolic pathways involving this enzyme. CYP1B1 is involved in the metabolism of various endogenous or exogenous substrates, including drugs, foreign chemicals, food additives, or endogenous compounds, such as steroids, eicosanoids, or fatty acids . By inhibiting CYP1B1, this compound can potentially alter the metabolism of these substrates.
Pharmacokinetics
It is known that most drug metabolism is achieved by glucuronidation
Result of Action
The inhibition of CYP1B1 by this compound can lead to changes in the metabolism of various substrates. This can potentially affect the efficacy of certain drugs and the progression of diseases where CYP1B1 plays a role . .
Biochemical Analysis
Biochemical Properties
DMU2105 interacts with the enzyme CYP1B1, a member of the cytochrome P450 superfamily of enzymes. These enzymes catalyze many reactions involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . The interaction between this compound and CYP1B1 inhibits the activity of the enzyme, thereby affecting the metabolic reactions it catalyzes .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a CYP1B1 inhibitor. By inhibiting CYP1B1, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the enzyme CYP1B1, leading to its inhibition . This inhibition can result in changes in gene expression related to the metabolic pathways that CYP1B1 is involved in .
Metabolic Pathways
This compound is involved in the metabolic pathway of CYP1B1, an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics . By inhibiting CYP1B1, this compound can potentially affect the metabolic flux or metabolite levels within this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
DMU2105 is synthesized through a series of chemical reactions involving pyridylchalcones. The synthetic route typically involves the condensation of 3-pyridinecarboxaldehyde with 2-naphthalenyl ketone under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity and yield of the compound through recrystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
DMU2105 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are usually carried out in inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce hydroxylated or ketone derivatives.
Scientific Research Applications
DMU2105 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of CYP1B1 and its effects on various chemical reactions.
Biology: Employed in cellular studies to understand the role of CYP1B1 in biological processes and its impact on cell viability and function.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CYP1B1.
Comparison with Similar Compounds
DMU2105 is unique in its high selectivity for CYP1B1 over other cytochrome P450 enzymes such as CYP1A1 and CYP1A2 . Similar compounds include:
DMU2139: Another potent CYP1B1 inhibitor with similar selectivity and efficacy.
TMS: A compound with moderate selectivity for CYP1B1 but lower potency compared to this compound.
Flavonoids: Natural compounds that inhibit CYP1B1 but with less specificity and higher IC50 values.
This compound stands out due to its high potency and selectivity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(17-6-3-11-19-13-17)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-13H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDGXJRQZDLRV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5,7-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B3341565.png)



